molecular formula C21H17N3O3S B2914757 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one CAS No. 356568-84-8

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one

Cat. No.: B2914757
CAS No.: 356568-84-8
M. Wt: 391.45
InChI Key: VJAOIIMJQIYSIL-UHFFFAOYSA-N
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Description

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one (CAS: 690961-52-5, Figure 1) features a benzodioxin ring fused to an ethanone bridge, which is further linked to a 5-methyl-substituted triazoloquinoline moiety via a sulfanyl (-S-) group. Key attributes include:

  • Molecular formula: C₂₀H₁₅N₃O₃S
  • Molecular weight: 377.4 g/mol
  • XLogP3: 4.5 (moderate lipophilicity)
  • Topological polar surface area (TPSA): 91 Ų (indicative of moderate solubility) .

The benzodioxin core is associated with metabolic stability and bioavailability in drug design, while the triazoloquinoline moiety may confer π-π stacking interactions for receptor binding.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-13-10-20-22-23-21(24(20)16-5-3-2-4-15(13)16)28-12-17(25)14-6-7-18-19(11-14)27-9-8-26-18/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAOIIMJQIYSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one is a novel synthetic molecule that combines a benzodioxane moiety with a triazoloquinoline structure. This combination suggests potential biological activities due to the pharmacological significance of both structural components. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features two distinct functional groups:

  • Benzodioxane : Known for its diverse biological activities including anti-inflammatory and anti-cancer properties.
  • Triazoloquinoline : Associated with various pharmacological effects including antimicrobial and anticancer activities.

Synthesis

The synthesis of the compound involves several steps, typically starting from commercially available precursors. The reaction sequence generally includes:

  • Formation of the benzodioxane derivative.
  • Introduction of the triazoloquinoline moiety via nucleophilic substitution or coupling reactions.
  • Final modification to yield the target compound.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of similar compounds containing benzodioxane and triazole moieties:

  • α-Glucosidase Inhibition : Compounds with a benzodioxane structure have shown substantial inhibitory activity against α-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM) .
  • Acetylcholinesterase (AChE) Inhibition : Some derivatives exhibit weak inhibition against AChE, indicating potential relevance in Alzheimer's disease treatment .

Anticancer Activity

Research indicates that compounds with similar structural features possess broad-spectrum antitumor activity:

  • Studies have demonstrated that sulfonamide derivatives can act as effective anti-proliferative agents against various cancer cell lines . The incorporation of the triazoloquinoline may enhance this activity due to its known effects on cell cycle regulation and apoptosis.

Antimicrobial Properties

The triazoloquinoline moiety has been associated with antimicrobial effects:

  • Compounds in this class have demonstrated significant antibacterial and antifungal activities in vitro, suggesting that the target compound may also exhibit similar properties .

Case Studies

Several case studies have explored the biological activity of related compounds:

StudyCompoundActivityFindings
Benzodioxane Derivativeα-Glucosidase InhibitionSignificant inhibition observed; IC50 values reported.
Sulfonamide AnalogsAntitumor ActivityBroad-spectrum activity against multiple cancer cell lines.
Triazoloquinoline DerivativeAntimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria.

Molecular Docking Studies

In silico molecular docking studies have been conducted to predict the binding affinity of the compound to target enzymes:

  • These studies support the experimental findings by showing favorable interactions between the compound and active sites of α-glucosidase and AChE, further validating its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycles and Substituents

Target Compound vs. Thiazolo-Triazol Derivative ()

Key differences:

  • Heterocycle: Thiazolo-triazol () vs. triazoloquinoline (Target). The latter’s fused quinoline system enhances planarity, favoring DNA intercalation or kinase inhibition.
  • Sulfur linkage : Both share a sulfanyl group, but the thiazole in adds a second sulfur atom, which may alter redox properties .
Target vs. Quinazolinone Sulfonamide ()

Contrasts include:

  • Core: Quinazolinone () is a lactam with known antimicrobial activity, whereas triazoloquinoline (Target) may target kinase or neurotransmitter receptors.
  • Functional group : Sulfonamide () increases polarity (TPSA >100 Ų) vs. sulfanyl (Target, TPSA 91 Ų), affecting solubility and blood-brain barrier penetration.
  • Spectral data: The quinazolinone’s IR spectrum shows lactam C=O (1,683 cm⁻¹) and sulfonamide SO₂ stretches (1,338, 1,165 cm⁻¹) .

Bridge and Chain Modifications

Target vs. Pyrrolidine-Linked Propanone ()

Compound 56606-71-4 (CAS: 56606-71-4, Figure 4) replaces the ethanone bridge with a propanone chain and a 3-methyl-4-phenylpyrrolidine moiety. Differences:

  • Chain length: Propanone () introduces greater conformational flexibility vs.
  • Substituent : The phenyl-pyrrolidine group () increases hydrophobicity (higher XLogP), possibly enhancing CNS penetration but risking off-target effects .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Thiazolo-Triazol () Quinazolinone () Pyrrolidine ()
Molecular Weight 377.4 g/mol ~400–420 g/mol (estimated) ~450 g/mol (estimated) 331.4 g/mol
XLogP3 4.5 ~5.0 (higher due to dimethylphenyl) ~3.2 (polar sulfonamide) ~4.8
TPSA 91 Ų ~85 Ų >100 Ų ~50 Ų
Key Functional Groups Sulfanyl, ethanone Thiazole, dimethylphenyl Sulfonamide, lactam Pyrrolidine, propanone

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